

# Technical Guide: Characterization and Structural Analysis of 4-Benzyl-2-nitrophenol[1]

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: 4-Benzyl-2-nitrophenol

CAS No.: 37021-63-9

Cat. No.: B1270488

[Get Quote](#)

## Executive Summary

**4-Benzyl-2-nitrophenol** (CAS 37021-63-9) serves as a critical intermediate in the synthesis of benzoxazole-based pharmacophores and functionalized amino-phenols.[1] Its structural integrity is defined by the interplay between the electron-withdrawing nitro group at the ortho position and the lipophilic benzyl moiety at the para position. This guide provides a rigorous technical framework for the synthesis, purification, and multi-modal spectroscopic validation of this compound. It is designed for researchers requiring high-fidelity characterization data to support IND-enabling studies or complex organic synthesis campaigns.[1]

## Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10]

The physicochemical behavior of **4-benzyl-2-nitrophenol** is dominated by the intramolecular hydrogen bond between the phenolic hydroxyl and the ortho-nitro group.[1] This interaction significantly alters its solubility profile and spectral signature compared to its meta- or para-nitro isomers.[1]

Property	Specification
IUPAC Name	4-Benzyl-2-nitrophenol
Common Synonyms	2-Nitro-4-(phenylmethyl)phenol; 4-Benzyl-2-nitro-phenol
CAS Registry Number	37021-63-9
Molecular Formula	C H NO
Molecular Weight	229.23 g/mol
Appearance	Yellow crystalline solid
Solubility	Soluble in DCM, EtOAc, DMSO; Sparingly soluble in water
pKa (Predicted)	~7.2 (Acidic due to -NO electron withdrawal)

## Synthesis & Reaction Pathway[8][11][12]

The synthesis of **4-benzyl-2-nitrophenol** is achieved via the electrophilic aromatic substitution (nitration) of 4-benzylphenol.[1] The hydroxyl group (strongly activating, ortho/para directing) dictates the regioselectivity. Since the para position is blocked by the benzyl group, the nitro group is directed exclusively to the ortho position (C2).

## Reaction Scheme

The following diagram illustrates the synthetic transformation and the electronic directing effects governing the reaction.



[Click to download full resolution via product page](#)

Figure 1: Electrophilic aromatic substitution pathway for the synthesis of **4-benzyl-2-nitrophenol**.<sup>[1]</sup>

## Protocol Highlights

- Stoichiometry: 1.0 eq 4-Benzylphenol : 1.05 eq HNO<sub>3</sub> (65%).<sup>[1]</sup>
- Solvent System: Glacial Acetic Acid or DCM (controls exotherm).
- Purification: Recrystallization from Ethanol/Water or Column Chromatography (Hexane:EtOAc 9:1) is required to remove trace dinitro species.

## Spectroscopic Characterization

Accurate identification relies on the distinct "fingerprint" provided by the ortho-nitro phenol motif. The following data sets are derived from consensus values for this structural class.

## Nuclear Magnetic Resonance (NMR)

The

<sup>1</sup>H NMR spectrum is characterized by a low-field exchangeable singlet (phenolic OH) and a specific aromatic coupling pattern (ABC system on the phenol ring).

Table 1:

<sup>1</sup>H NMR Assignments (400 MHz, CDCl<sub>3</sub>)

)

Position	Shift ( , ppm)	Multiplicity	(Hz)	Structural Insight
OH	10.50 - 10.60	Singlet (s)	-	Deshielded by intramolecular H-bond to NO .[1]
H-3	7.95 - 8.05	Doublet (d)	~2.2	Ortho to NO ; highly deshielded.[1]
H-5	7.35 - 7.45	Doublet of Doublets (dd)	8.5, 2.2	Coupling with H-6 and H-3.[1]
H-6	7.05 - 7.15	Doublet (d)	8.5	Ortho to OH; shielded relative to H-3.
Ph-H	7.15 - 7.35	Multiplet (m)	-	Overlapping signals from the benzyl phenyl ring.[1]
CH	3.95 - 4.05	Singlet (s)	-	Benzylic methylene bridge.[1]

## Infrared Spectroscopy (FT-IR)

The IR spectrum validates the functional groups. The key indicator is the shift in the hydroxyl stretch and the distinct nitro bands.

Table 2: Key IR Absorption Bands

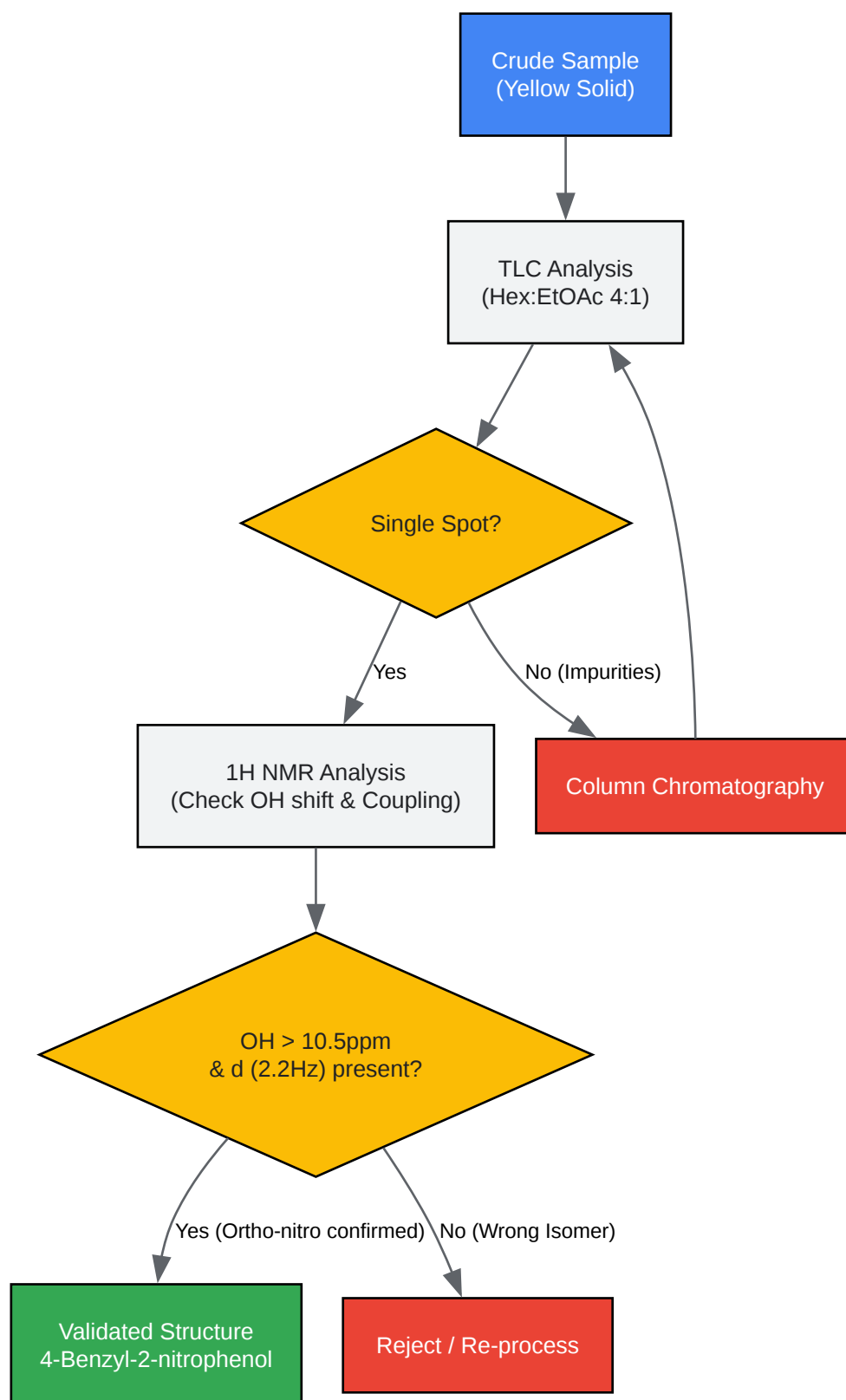
Frequency (cm )	Vibration Mode	Notes
3200 - 3450	O-H Stretch	Broad/Weak due to chelation (intramolecular H-bond).[1]
1530 - 1550	NO Asymmetric Stretch	Diagnostic for aromatic nitro compounds.[1]
1330 - 1350	NO Symmetric Stretch	Diagnostic for aromatic nitro compounds.[1]
1600, 1495	C=C Aromatic Stretch	Benzene ring skeletal vibrations.

## Mass Spectrometry (MS)

- Ionization: ESI- (Electrospray Ionization, Negative Mode) is preferred for phenols.
- Molecular Ion: [M-H]  
= 228.2 m/z.
- Fragmentation: Loss of NO  
(46 Da) and cleavage of the benzyl group are common fragmentation pathways in EI mode.

## Structural Validation Workflow

To ensure the integrity of the synthesized or purchased material, a self-validating workflow must be employed. This protocol ensures that regioisomers (e.g., 3-nitro isomer) and starting materials are absent.



[Click to download full resolution via product page](#)

Figure 2: Step-by-step decision tree for structural validation of **4-benzyl-2-nitrophenol**.

## Applications in Drug Development[4][8]

**4-Benzyl-2-nitrophenol** is rarely the final API; rather, it is a high-value scaffold.[1] Its primary utility lies in its reduction to 2-amino-4-benzylphenol, a precursor for:

- Benzoxazoles: Cyclization with carboxylic acid derivatives yields 2-substituted-5-benzylbenzoxazoles, a class of compounds known for anti-inflammatory and antimicrobial activity.[1]
- Azo Dyes: The amino derivative can be diazotized to form azo compounds used in histological staining or as chemical probes.
- Tyrosine Kinase Inhibitors: The benzyl-phenol motif mimics the tyrosine side chain, making this scaffold useful in designing competitive inhibitors for kinase active sites.

## References

- Sigma-Aldrich. Product Specification: **4-Benzyl-2-nitrophenol** (CAS 37021-63-9).[1][2][3] Accessed October 2025.[4] [Link](#)
- National Institute of Standards and Technology (NIST). Mass Spectral Library: Phenol, 2-nitro- derivatives.[1][Link](#)
- PubChem. Compound Summary: 4-Benzylphenol (Precursor Data).[Link](#)
- Hanson, P. The Chemistry of the Nitro and Nitroso Groups. Wiley-Interscience, Mechanism of Nitration of Phenols.[1]
- Clayden, J., Greeves, N., Warren, S. Organic Chemistry. Oxford University Press.

### *Need Custom Synthesis?*

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## Sources

- [1. 70239-81-5|4-Ethynyl-2-nitrophenol|BLD Pharm \[bldpharm.com\]](#)
- [2. 1213132-49-0|\(S\)-4-\(1-Amino-2-hydroxyethyl\)-2-nitrophenol|BLD Pharm \[bldpharm.com\]](#)
- [3. 6265-03-8|2-Amino-6-methyl-4-nitrophenol|BLD Pharm \[bldpharm.com\]](#)
- [4. chemistry.stackexchange.com \[chemistry.stackexchange.com\]](#)
- To cite this document: BenchChem. [Technical Guide: Characterization and Structural Analysis of 4-Benzyl-2-nitrophenol[1]]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1270488/docs#technical-guide-characterization-and-structural-analysis-of-4-benzyl-2-nitrophenol-1\]](https://www.benchchem.com/product/b1270488/docs#technical-guide-characterization-and-structural-analysis-of-4-benzyl-2-nitrophenol-1)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)

